2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine

Catalog No.
S8496599
CAS No.
M.F
C19H12BrN5
M. Wt
390.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazin...

Product Name

2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine

IUPAC Name

2-[4-(4-bromophenyl)-6-pyrazin-2-ylpyridin-2-yl]pyrazine

Molecular Formula

C19H12BrN5

Molecular Weight

390.2 g/mol

InChI

InChI=1S/C19H12BrN5/c20-15-3-1-13(2-4-15)14-9-16(18-11-21-5-7-23-18)25-17(10-14)19-12-22-6-8-24-19/h1-12H

InChI Key

BDVYRUBAVRNNAS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2)C3=NC=CN=C3)C4=NC=CN=C4)Br

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2)C3=NC=CN=C3)C4=NC=CN=C4)Br

2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine is a complex organic compound characterized by its unique structure, which includes two pyridine rings and two pyrazine units. The compound features a bromophenyl group that enhances its chemical properties and potential applications. Its molecular formula is C18H14BrN4C_{18}H_{14}BrN_4, with a molecular weight of approximately 368.23 g/mol. The presence of bromine in the structure contributes to its reactivity and potential interactions with other chemical species.

Typical of pyridine and pyrazine derivatives, including:

  • Electrophilic Aromatic Substitution: The bromine atom can be substituted by electrophiles, leading to the formation of new aromatic compounds.
  • Coordination Chemistry: Due to the presence of nitrogen atoms in the pyridine and pyrazine rings, the compound can form coordination complexes with transition metals, which may exhibit interesting catalytic properties.
  • Reduction Reactions: The compound may undergo reduction to yield derivatives with different functionalities.

While specific biological activity data for 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine is limited, compounds containing pyridine and pyrazine moieties are often investigated for their pharmacological properties. Similar compounds have shown:

  • Antimicrobial Activity: Many pyridine derivatives exhibit antibacterial and antifungal properties.
  • Anticancer Properties: Some pyrazine-containing compounds have been studied for their potential to inhibit cancer cell growth.

The synthesis of 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine typically involves multi-step organic reactions. A general synthetic pathway may include:

  • Formation of Pyridine Derivatives: Starting from appropriate aniline derivatives, pyridine rings can be synthesized through cyclization reactions.
  • Bromination: The introduction of the bromophenyl group can be achieved via electrophilic bromination of the pyridine derivative.
  • Dipyrazine Formation: Further reactions involving coupling agents or metal catalysts may be employed to link the pyrazine units to the pyridine backbone.

2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine has potential applications in various fields:

  • Pharmaceuticals: Due to its structural features, it may serve as a lead compound for drug development targeting various diseases.
  • Material Science: Its unique electronic properties could be exploited in the development of organic semiconductors or sensors.
  • Catalysis: The compound may act as a ligand in coordination chemistry for catalyzing organic reactions.

Interaction studies involving 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine could focus on:

  • Metal Coordination: Investigating how this compound interacts with different transition metals could reveal potential catalytic applications.
  • Biological Interactions: Studies could explore how this compound interacts with biological macromolecules, such as proteins or nucleic acids, to assess its pharmacological potential.

Several compounds share structural similarities with 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
4-(4-Bromophenyl)pyridineC11H8BrNContains a bromophenyl group; used in medicinal chemistry .
2-(4-Bromophenyl)pyridineC11H8BrNSimilar structure; involved in various synthetic methods .
4'-(4-Bromophenyl)-2,2':6',2''-terpyridineC21H14BrN3More complex; used in coordination chemistry .

These compounds highlight the versatility and importance of brominated pyridine derivatives in synthetic organic chemistry and their potential utility in various applications. Each compound's unique features contribute to its distinct reactivity and application areas.

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Exact Mass

389.02761 g/mol

Monoisotopic Mass

389.02761 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-01-05

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